molecular formula C5H8LiN B14643149 lithium;N,N-dimethylprop-2-yn-1-amine CAS No. 56736-90-4

lithium;N,N-dimethylprop-2-yn-1-amine

Cat. No.: B14643149
CAS No.: 56736-90-4
M. Wt: 89.1 g/mol
InChI Key: GOZNCCXTWWSRBE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N,N-Dimethylprop-2-yn-1-amine (CAS: 7223-38-3) is a tertiary amine featuring a propargyl (prop-2-yn-1-yl) group and two methyl substituents on the nitrogen atom. Its molecular formula is C₅H₉N, with a molar mass of 83.13 g/mol. The compound is characterized by a terminal alkyne group, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a dimethylamino moiety that enhances solubility in polar solvents .

Synthesis
The compound is synthesized via nucleophilic substitution, where 3-bromo-propyne reacts with dimethylamine at 0–20°C, yielding N,N-dimethylprop-2-yn-1-amine in 41% yield after purification .

Properties

CAS No.

56736-90-4

Molecular Formula

C5H8LiN

Molecular Weight

89.1 g/mol

IUPAC Name

lithium;N,N-dimethylprop-2-yn-1-amine

InChI

InChI=1S/C5H8N.Li/c1-4-5-6(2)3;/h5H2,2-3H3;/q-1;+1

InChI Key

GOZNCCXTWWSRBE-UHFFFAOYSA-N

Canonical SMILES

[Li+].CN(C)CC#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;N,N-dimethylprop-2-yn-1-amine typically involves the reaction of N,N-dimethylprop-2-yn-1-amine with a lithium reagent. One common method is the reaction of N,N-dimethylprop-2-yn-1-amine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;N,N-dimethylprop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted amines .

Mechanism of Action

The mechanism of action of lithium;N,N-dimethylprop-2-yn-1-amine involves its strong nucleophilic properties. The lithium atom in the compound can donate electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic addition mechanism is central to its reactivity and utility in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table compares N,N-dimethylprop-2-yn-1-amine with compounds sharing alkyne or tertiary amine functionalities:

Compound Name Structure Highlights Molecular Formula Key Applications/Reactivity References
N,N-Dimethylprop-2-yn-1-amine Propargyl group, dimethylamine C₅H₉N CuAAC crosslinking, drug synthesis
N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine Phenyl and propenyl substituents C₁₃H₁₄N Potential ligand in catalysis
N,N-Di(2-propenyl)amine (Diallylamine) Two allyl groups C₆H₁₁N Thiol-ene reactions, polymer modifiers
N,N-Dimethylpent-4-en-2-yn-1-amine Extended chain with alkyne and alkene C₇H₁₁N Unreported; likely for material science
(a) Click Chemistry Compatibility
  • N,N-Dimethylprop-2-yn-1-amine : Efficient in CuAAC due to terminal alkyne, enabling rapid crosslinking in polymer networks (e.g., pH-responsive PEG gels) .
  • Diallylamine : Lacks alkyne; instead, undergoes thiol-ene reactions for hydrogels or surface functionalization .
(b) Catalytic Cross-Coupling
  • N,N-Dimethylprop-2-yn-1-amine: Used in Sonogashira couplings for drug intermediates (e.g., nNOS inhibitors). Optimal solvent: DMF/water with phase transfer catalysts (83% conversion) .
  • N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine : Phenyl group may stabilize intermediates in aryl-alkyne couplings but reduces solubility .
(c) Lithium-Mediated Reactions
  • N,N-Dimethylprop-2-yn-1-amine reacts with n-butyllithium (nBuLi) at −78°C to generate a lithium acetylide, which carboxylates with CO₂ to yield 4-(dimethylamino)but-2-ynoic acid (55% yield) .

Research Findings and Performance Data

Solvent Optimization in Cross-Coupling Reactions

A study comparing solvents for copper-mediated reactions with N,N-dimethylprop-2-yn-1-amine revealed:

Solvent System Conversion (%) Time (h)
DMSO 70 24
DMF/water 70 12
DMF/water + TBAB (PTC) 83 12

Key Insight : Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst enhances reaction efficiency .

Pharmaceutical Derivatives

Derivatives of N,N-dimethylprop-2-yn-1-amine exhibit varied bioactivity:

  • Compound 26a–c: Fluorine/trifluoromethyl substituents improve cell permeability in nNOS inhibitors (IC₅₀ < 100 nM) .
  • Compound 55 : A triazolo[1,5-a]pyrimidine derivative shows microtubule-stabilizing activity (HRMS confirmed) .

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